Clerodermic acid methyl ester

Overview

Description

Clerodermic acid methyl ester is a compound that has been the subject of various studies due to its interesting chemical properties. The research has primarily focused on its synthesis, molecular structure, and reactivity.

Synthesis Analysis

Several methods have been developed for synthesizing methyl esters, including those similar to Clerodermic acid methyl ester. For example, a method involving the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature has been described for preparing amino acid methyl ester hydrochlorides (Li & Sha, 2008). Another study details the total synthesis of (±)-epithuriferic acid methyl ester, highlighting the Diels-Alder reaction as a key step (Koprowski et al., 2016).

Molecular Structure Analysis

The molecular structure of Clerodermic acid methyl ester, like other similar compounds, can be characterized using various analytical techniques. Research on similar molecules, such as the total synthesis and structural revision of chromomoric acid C-I and C-II methyl esters, provides insight into the structural elucidation of such compounds (Liu, Dong & Chu, 1994).

Chemical Reactions and Properties

The chemical reactions of methyl esters are diverse. For instance, the electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions has been studied, demonstrating various reaction mechanisms (Foti, Daquino & Geraci, 2004). Additionally, the synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester showcases another type of chemical reaction involving methyl esters (Aragão et al., 2005).

Scientific Research Applications

Fatty Acid Methyl Ester Synthesis : A method for efficiently synthesizing fatty acid methyl esters from fresh tissue, oils, and feedstuffs is described, which is significant for accurate fatty acid analysis (O'fallon et al., 2007).

Transformation of Volatile Fatty Acids : Research has shown the ability to transform volatile fatty acids into fatty acid methyl esters with high efficiency and tolerance to impurities, which is crucial in various chemical processes (Jung et al., 2016).

Drug Transdermal Delivery Systems : Novel ionic liquids based on amino acid esters, including methyl esters, enhance the skin permeation of drugs, potentially benefiting transdermal delivery systems (Zheng et al., 2020).

Isomerization in Methylation : Optimizing methylation conditions is important to minimize isomerization of certain acids, which is essential in chromatographic analysis (Chen et al., 2007).

Quantification of Conjugated Linoleic Acid : Silver-ion high-performance liquid chromatography is found to be more accurate for quantifying conjugated linoleic acid isomers in samples than using methyl esters (Ostrowska et al., 2000).

Gas Chromatographic Analysis of Lipids : A study developed a method for preparing fatty acid methyl esters from lipids for gas chromatographic analysis (Morrison & Smith, 1964).

Toxicity of Acrylic Acid Esters : Research indicates that acrylic acid esters, used in various industries, can cause different levels of toxicity, underlining potential health hazards (Autian, 1975).

properties

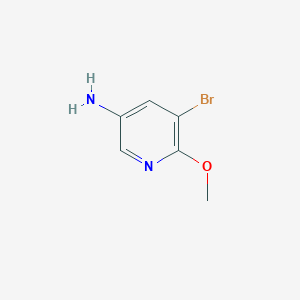

IUPAC Name |

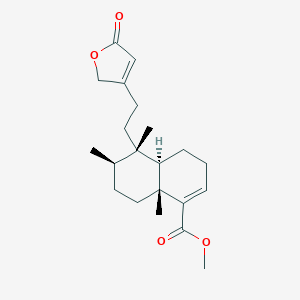

methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOFNJDVAJQRBK-LPNJYYIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl clerodermate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)